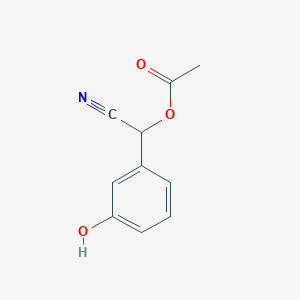![molecular formula C13H15ClN4O4 B015388 6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine CAS No. 39824-26-5](/img/structure/B15388.png)
6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine
Overview
Description
6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine (6-Cl-9-Methylene-ribofuranosylpurine) is a purine nucleoside analog that has been used in scientific research for a variety of purposes. 6-Cl-9-Methylene-ribofuranosylpurine has been found to have a wide range of applications, from being used as a tool to study the mechanism of action of enzymes to being used as a therapeutic agent for the treatment of certain diseases.
Scientific Research Applications
Kinetics and Substrate Specificity Studies
This compound is used to study the kinetics and substrate specificity of adenosine deaminase . Adenosine deaminase is an enzyme involved in purine metabolism, and understanding its kinetics and substrate specificity can provide insights into various biological processes and potential therapeutic targets.
Synthesis of Nucleoside Derivatives
6-Chloro-9-beta-D-(2,3-isopropylidene)ribofuranosylpurine is benzoylated to facilitate the synthesis of nucleoside derivatives . One such derivative is 9-(2,3-Di-deoxy-2-fluoro-β-D-threo-pentofuranosyl)adenine . These derivatives can have various applications in medicinal chemistry and drug development.
Purine Substrate Analogue
After phosphorylation to NMP, NDP, or NTP, this compound is used as a purine substrate analogue in studies with enzymes . This can help in understanding the function and mechanism of these enzymes.
Studies with Inosine Monophosphate Dehydrogenase (IMPDH)
IMPDH is a key enzyme in the biosynthesis of guanine nucleotides and thus, the study of this enzyme using 6-Chloro-9-beta-D-(2,3-isopropylidene)ribofuranosylpurine can provide valuable insights .
Studies with Bacteriophage T4 RNA-ligase (EC 6.5.1.3)
This compound is used in studies with bacteriophage T4 RNA-ligase , an enzyme that catalyzes the joining of RNA molecules. This can help in understanding the function and mechanism of this enzyme.
Studies with Pancreatic Ribonuclease A
6-Chloro-9-beta-D-(2,3-isopropylidene)ribofuranosylpurine is used in studies with pancreatic ribonuclease A , an enzyme that catalyzes the cleavage of RNA. This can help in understanding the function and mechanism of this enzyme.
properties
IUPAC Name |
[(3aR,4R,6R,6aR)-4-(6-chloropurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O4/c1-13(2)21-8-6(3-19)20-12(9(8)22-13)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19H,3H2,1-2H3/t6-,8-,9-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYNZOUPLVQLRV-WOUKDFQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C3N=CN=C4Cl)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C3N=CN=C4Cl)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



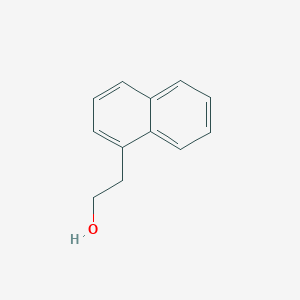
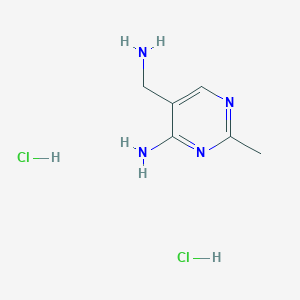
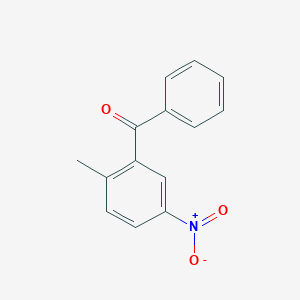

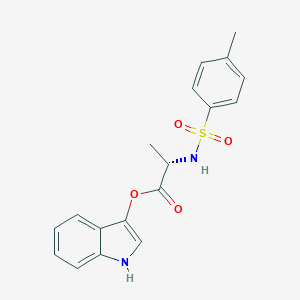






![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B15340.png)

